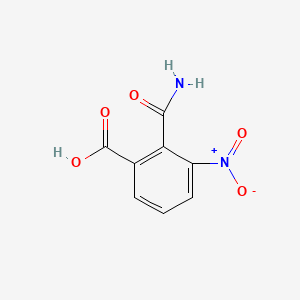

2-Carbamoyl-3-nitrobenzoic acid

Descripción general

Descripción

2-Carbamoyl-3-nitrobenzoic acid is an organic compound with the CAS Number: 77326-45-5 . It has a molecular weight of 210.15 .

Molecular Structure Analysis

The molecular formula of this compound is C8H6N2O5 . Its average mass is 210.144 Da and its monoisotopic mass is 210.027664 Da .Physical and Chemical Properties Analysis

This compound is a powder .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

2-Carbamoyl-3-nitrobenzoic acid, through its derivatives, plays a significant role in synthesis and structural chemistry. For instance, the synthesis and supramolecular structure of the first alkaline earth 2-carbamoyl-4-nitrobenzoate were studied, revealing insights into the formation of a unique crystal structure involving hexaaquamagnesium(II) cation and 2-carbamoyl-4-nitrobenzoic acid anion (Srinivasan, Shetgaonkar, & Raghavaiah, 2009).

Chemical Synthesis Applications

The compound is utilized in the synthesis of various chemical structures. For example, the solid-phase synthesis of 3,4-disubstituted-7-carbamoyl-1,2,3,4-tetrahydroquinoxalin-2-ones was described, using 4-fluoro-3-nitrobenzoic acid as a tether to a solid support (Lee, Murray, & Rivero, 1997).

Biochemical Applications

The compound has applications in biochemistry, such as in the determination of tissue sulfhydryl groups using a water-soluble aromatic disulfide synthesized from 2-nitrobenzoic acid (Ellman, 1959). Additionally, the carbamoylating potential of 1-(2-chloroethyl)-1-nitrosoureas was studied, revealing insights into enzymatic interactions and inhibition, highlighting the compound's utility in understanding biological mechanisms (Stahl, Krauth-Siegel, Schirmer, & Eisenbrand, 1987).

Environmental Applications

This compound is also significant in environmental studies. For instance, a rapid evaluation of the substrate specificity of 3-nitrobenzoic acid dioxygenase was conducted using the Saltzman reagent, which is essential for understanding the biodegradation of nitroaromatic compounds, crucial in environmental pollution control (Tomita, Katsuyama, & Ohnishi, 2021).

Materials Science Applications

The compound finds applications in materials science, such as in the synthesis of luminescent metal-organic frameworks for white-light emission and the detection of nitroaromatic explosives, showcasing its versatility in materials chemistry and sensor technology (Xie et al., 2015).

Pharmaceutical Research

In pharmaceutical research, this compound derivatives have been investigated for their potential as anti-inflammatory and analgesic agents, exemplifying the compound's relevance in medicinal chemistry (Fakhr et al., 2009).

Safety and Hazards

The safety data sheet for 2-Carbamoyl-3-nitrobenzoic acid indicates that it may cause serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Mecanismo De Acción

Target of Action

It is known that the compound is used in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this context would be the organic groups involved in the reaction .

Mode of Action

In the context of the SM cross-coupling reaction, 2-Carbamoyl-3-nitrobenzoic acid likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of the sm cross-coupling reaction, the compound likely affects the pathways involving carbon–carbon bond formation .

Result of Action

In the context of the sm cross-coupling reaction, the compound contributes to the formation of new carbon–carbon bonds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, the success of the SM cross-coupling reaction, in which the compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Análisis Bioquímico

Biochemical Properties

2-Carbamoyl-3-nitrobenzoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in modulating the activity of these enzymes, thereby influencing the cellular redox state .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell survival. For example, it can modulate the expression of genes related to the apoptotic pathway, thereby affecting cell death and survival rates . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are crucial for cell signaling and regulation . This inhibition can result in altered phosphorylation states of target proteins, thereby affecting their function and the overall cellular response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress . At higher doses, it can exhibit toxic effects, including cellular damage and impaired organ function . These threshold effects highlight the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can further interact with other cellular components, affecting metabolic flux and altering metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and energy production . Additionally, post-translational modifications and targeting signals play a role in directing the compound to specific organelles, thereby influencing its biochemical activity .

Propiedades

IUPAC Name |

2-carbamoyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O5/c9-7(11)6-4(8(12)13)2-1-3-5(6)10(14)15/h1-3H,(H2,9,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLWGHRTQOYFDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331338 | |

| Record name | 2-carbamoyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77326-45-5 | |

| Record name | 2-carbamoyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

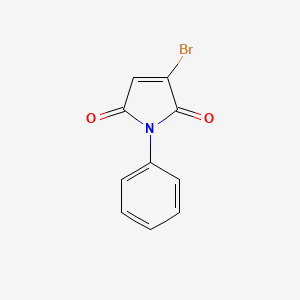

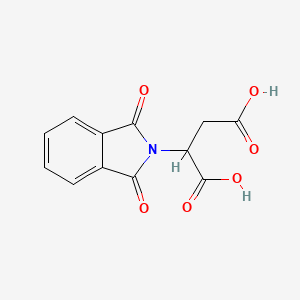

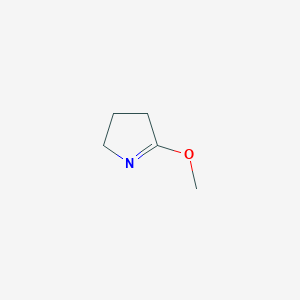

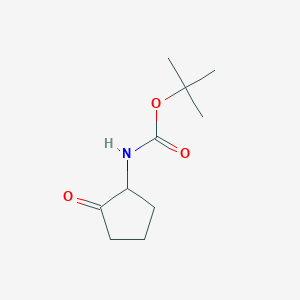

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the hydrogen bonding pattern observed in the crystal structure of 2-carbamoyl-3-nitrobenzoic acid?

A1: In the crystal structure of this compound, molecules are linked together by N—H⋯O hydrogen bonds, forming ribbons along the b axis []. These ribbons are further interconnected, creating a three-dimensional framework within the crystal lattice.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Bromo-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1348285.png)

![6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1348288.png)

![2-[(4-Chlorophenyl)sulfanyl]aniline](/img/structure/B1348306.png)

![2-[(3,4-Dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid](/img/structure/B1348309.png)

![5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-](/img/structure/B1348310.png)

![3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1348312.png)